molecular formula C18H21N5O3S B2662683 N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide CAS No. 2094283-84-6

N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide

Katalognummer B2662683
CAS-Nummer: 2094283-84-6
Molekulargewicht: 387.46
InChI-Schlüssel: OVOOSLXZALXLKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide, also known as CPP-115, is a potent and selective GABA aminotransferase (GABA-AT) inhibitor. It is a small molecule drug that has been extensively studied for its potential therapeutic applications in treating several neurological disorders, including addiction, epilepsy, and cognitive disorders.

Wirkmechanismus

N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide works by inhibiting the enzyme GABA-AT, which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help reduce the occurrence of seizures and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can help reduce the occurrence of seizures in patients with epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential treatment option for drug addiction. Additionally, this compound has been studied for its potential to improve cognitive function in patients with cognitive disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide is its potency and selectivity for GABA-AT inhibition. It has been shown to be effective in reducing seizures and drug-seeking behavior in animal models, making it a promising drug candidate for further development. However, one of the limitations of this compound is its potential for toxicity at high doses, which needs to be further studied.

Zukünftige Richtungen

There are several future directions for research on N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide. One potential area of study is its potential therapeutic applications in treating other neurological disorders, such as anxiety and depression. Additionally, further research is needed to determine the optimal dosage and administration of this compound for its various therapeutic applications. Finally, more studies are needed to fully understand the potential side effects and toxicity of this compound at different doses.

Synthesemethoden

N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide is synthesized by reacting 4-(methylsulfamoyl)benzoic acid with 1-cyanocyclopentene in the presence of a palladium catalyst. The resulting intermediate is then reacted with 1-(3-pyrazolyl)methylamine to form the final product.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide has been extensively studied for its potential therapeutic applications in treating several neurological disorders. It has been shown to increase GABA levels in the brain, which can help reduce the occurrence of seizures in patients with epilepsy. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential treatment option for drug addiction. Additionally, this compound has been studied for its potential to improve cognitive function in patients with cognitive disorders.

Eigenschaften

IUPAC Name

N-(1-cyanocyclopentyl)-4-[methyl(1H-pyrazol-5-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-23(12-15-8-11-20-22-15)27(25,26)16-6-4-14(5-7-16)17(24)21-18(13-19)9-2-3-10-18/h4-8,11H,2-3,9-10,12H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOOSLXZALXLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NN1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.